Cas no 33342-18-6 (5-(3-fluorophenyl)furan-2-carbaldehyde)

5-(3-Fluorophenyl)furan-2-carbaldehyde is a fluorinated aromatic aldehyde featuring a furan ring substituted with a 3-fluorophenyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both the aldehyde and fluorophenyl moieties enhances its reactivity, enabling selective modifications such as condensation, reduction, or cross-coupling reactions. Its structural motif is valuable in medicinal chemistry for designing bioactive molecules due to the electron-withdrawing fluorine substituent, which can influence binding affinity and metabolic stability. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial applications.
5-(3-fluorophenyl)furan-2-carbaldehyde structure
33342-18-6 structure
Product Name:5-(3-fluorophenyl)furan-2-carbaldehyde
CAS No:33342-18-6
MF:C11H7FO2
MW:190.170486688614
MDL:MFCD06740258
CID:294180
PubChem ID:4674821
Update Time:2025-05-26

5-(3-fluorophenyl)furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxaldehyde,5-(3-fluorophenyl)-
    • 5-(3-fluorophenyl)-2-Furancarboxaldehyde
    • 5-(3-FLUORO-PHENYL)-FURAN-2-CARBALDEHYDE
    • 5-(3-fluorophenyl)furan-2-carbaldehyde
    • 5-(3-fluorophenyl)-2-furaldehyde
    • 5-(3'-fluorophenyl)furan-2-carbaldehyde
    • 5-(3-Fluorphenyl)furfural
    • AC1NGH4N
    • BBL025725
    • CTK4H0417
    • STL381741
    • EN300-8515936
    • BB 0222871
    • CS-0263104
    • SCHEMBL7328684
    • FT-0726824
    • Z385048860
    • 33342-18-6
    • DTXSID60405456
    • AKOS000297338
    • VS-08064
    • DB-068809
    • G47075
    • MDL: MFCD06740258
    • Inchi: 1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
    • InChI Key: KAKGDPHEGDGAEW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=CC=C(C=O)O1

Computed Properties

  • Exact Mass: 190.04300
  • Monoisotopic Mass: 190.04300762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.21000
  • LogP: 2.89820

5-(3-fluorophenyl)furan-2-carbaldehyde Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

5-(3-fluorophenyl)furan-2-carbaldehyde Pricemore >>

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5-(3-fluorophenyl)furan-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:33342-18-6)5-(3-fluorophenyl)furan-2-carbaldehyde
Order Number:A1085487
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):2155.0
Email:sales@amadischem.com

Additional information on 5-(3-fluorophenyl)furan-2-carbaldehyde

Introduction to 5-(3-fluorophenyl)furan-2-carbaldehyde (CAS No. 33342-18-6)

5-(3-fluorophenyl)furan-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 33342-18-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and material science. The presence of both a furan ring and a fluorophenyl substituent imparts distinct electronic and steric properties, making it a valuable scaffold for synthesizing bioactive molecules.

The compound’s molecular structure consists of a furan core substituted at the 2-position with an aldehyde group, while the 3-position of the phenyl ring is fluorinated. This specific arrangement enhances its reactivity and binding affinity, which are critical factors in medicinal chemistry. The fluorine atom, in particular, plays a pivotal role in modulating the compound’s pharmacokinetic properties, including its metabolic stability and bioavailability.

In recent years, 5-(3-fluorophenyl)furan-2-carbaldehyde has been extensively studied for its role as an intermediate in the synthesis of various pharmacologically relevant compounds. Its aldehyde functionality allows for further derivatization through condensation reactions, forming Schiff bases or participating in Michael additions, which are common strategies in drug development. Additionally, the fluorophenyl group contributes to hydrophobic interactions, influencing the compound’s solubility and membrane permeability—key considerations in designing orally active drugs.

One of the most compelling applications of 5-(3-fluorophenyl)furan-2-carbaldehyde is in the field of oncology. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that disrupt kinase activity, a common mechanism exploited by tumors. The fluorine substituent enhances binding affinity by improving interactions with the enzyme’s active site, while the furan ring provides rigidity necessary for precise molecular recognition.

Moreover, the compound has shown promise in antimicrobial research. The unique combination of functional groups facilitates interactions with bacterial enzymes and DNA gyrase, leading to the development of novel antibiotics. Recent publications highlight its derivatives as effective agents against multidrug-resistant strains, underscoring their therapeutic potential. The ability to modify its structure further allows chemists to fine-tune its antimicrobial spectrum while minimizing toxicity.

The synthesis of 5-(3-fluorophenyl)furan-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation of a phenyl ring followed by cross-coupling reactions to introduce the furan moiety. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and energy consumption—a critical consideration in modern pharmaceutical manufacturing.

From a material science perspective, this compound has been explored for its electronic properties. The conjugated system formed by the furan ring and aldehyde group makes it a candidate for organic semiconductors or light-emitting diodes (OLEDs). Researchers are investigating its potential as a building block for developing low-cost, high-performance electronic devices. The fluorine atom’s electron-withdrawing effect can modulate charge transport properties, making it particularly interesting for optimizing device efficiency.

The pharmacological relevance of 5-(3-fluorophenyl)furan-2-carbaldehyde extends beyond oncology and antimicrobials. It has been investigated as a precursor for neuroprotective agents and anti-inflammatory drugs. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, its structural similarity to known anti-inflammatory compounds suggests potential therapeutic applications in managing chronic inflammatory conditions.

In conclusion, 5-(3-fluorophenyl)furan-2-carbaldehyde (CAS No. 33342-18-6) is a versatile compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from developing targeted cancer therapies to creating advanced electronic materials. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:33342-18-6)5-(3-fluorophenyl)furan-2-carbaldehyde
A1085487
Purity:99%
Quantity:10g
Price ($):2155.0
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